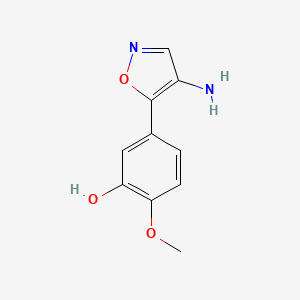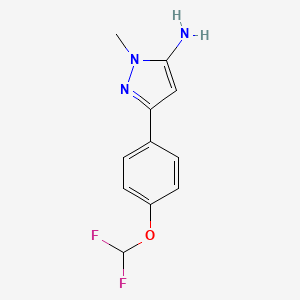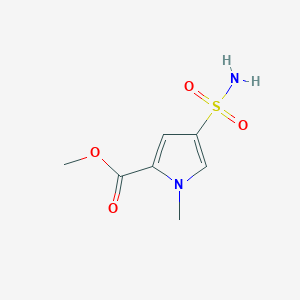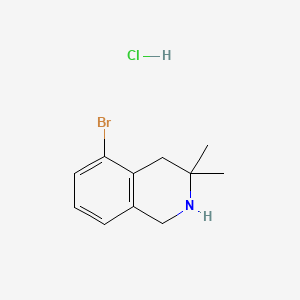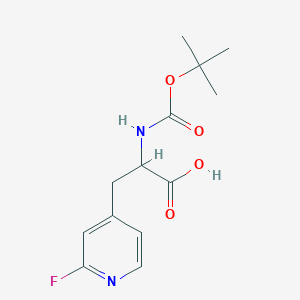
(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluoropyridyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using tert-butylcarbonyl anhydride in the presence of a base. The fluoropyridyl moiety can be introduced through nucleophilic substitution reactions using appropriate fluoropyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis routes compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoropyridyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The fluoropyridyl moiety may enhance binding affinity and specificity through interactions with aromatic residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(benzyloxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid
- (2R)-2-(tert-butoxycarbonylamino)-3-(2-chloro-4-pyridyl)propanoic acid
Uniqueness
(2R)-2-(tert-butoxycarbonylamino)-3-(2-fluoro-4-pyridyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the fluoropyridyl moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C13H17FN2O4 |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
3-(2-fluoropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-15-10(14)7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
RDVMMVFKQUOQLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=NC=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)

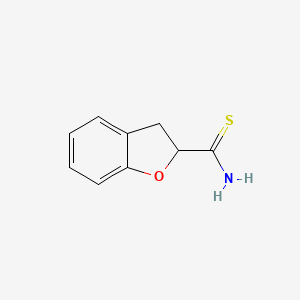
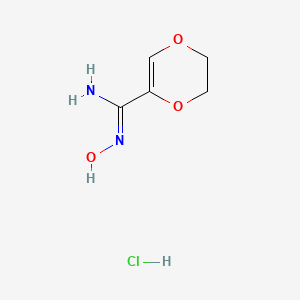
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
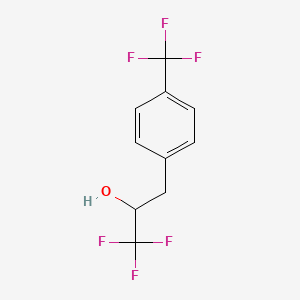
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
